molecular formula C15H12N2O2S B5543977 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide CAS No. 86109-43-5

2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide

Cat. No.: B5543977
CAS No.: 86109-43-5
M. Wt: 284.3 g/mol
InChI Key: YMSYXWPCDBRESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-phenylacetamide is a synthetic benzoxazole derivative of significant interest in medicinal chemistry and biological research. Compounds featuring the 1,3-benzoxazole scaffold are extensively investigated for their diverse pharmacological properties. Research indicates that novel molecules based on this core structure demonstrate promising biological activities, including potent antimicrobial and analgesic effects . These compounds are valuable tools for researchers exploring new therapeutic agents and studying structure-activity relationships (SAR). The mechanism of action for this class of compounds is an area of active investigation. Molecular docking studies on similar 1,3-benzoxazol-2-yl derivatives suggest a potential mechanism involving high-affinity binding to microbial target enzymes, such as glucosamine-6-phosphate synthase, which is critical for cell wall synthesis in fungi and bacteria . The acetamide side chain linked to a phenyl ring is a common feature designed to influence the molecule's binding affinity and pharmacokinetic properties. This product is intended for research applications in vitro and is strictly for laboratory use. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYXWPCDBRESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350753
Record name Acetamide, 2-(2-benzoxazolylthio)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86109-43-5
Record name Acetamide, 2-(2-benzoxazolylthio)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the benzoxazole family, which has been recognized for various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The following sections will explore its biological activity in detail, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazole moiety linked to a phenylacetamide group through a sulfanyl bridge. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains indicate promising antibacterial activity:

MicroorganismMIC (μg/mL)
Bacillus subtilis25
Escherichia coli50
Klebsiella pneumoniae30
Staphylococcus aureus20
Candida albicans40

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The cytotoxic activity was assessed using the MTT assay, revealing IC50 values that suggest significant efficacy:

Cell LineIC50 (μM)
MCF-715
HCT-11612

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in animal models. The compound was tested using carrageenan-induced paw edema in rats, demonstrating a significant reduction in inflammation compared to control groups. The results were quantified as follows:

Treatment GroupPaw Edema (mm)
Control8.0
Compound Treatment4.5

This suggests that the compound may inhibit pro-inflammatory cytokines and could be beneficial for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could modulate receptor activity related to inflammation or apoptosis pathways.
  • Metal Ion Binding : The sulfanyl group may facilitate binding to metal ions or thiol groups in proteins, enhancing its reactivity and biological interactions .

Case Studies

Several studies have focused on synthesizing derivatives of benzoxazole compounds to enhance their biological activities. For instance, modifications at the phenyl ring or alterations in the benzoxazole core have been shown to improve solubility and bioavailability, leading to increased efficacy against targeted diseases.

A notable case study involved synthesizing a series of benzoxazole derivatives with varying substituents on the phenyl ring. These derivatives were screened for antimicrobial and anticancer activities, demonstrating that specific substitutions significantly influenced their potency .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound showed moderate to good activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The Minimum Inhibition Concentration (MIC) values for the compound were comparable to those of standard antibiotics like gentamicin and ampicillin, indicating its potential as an antimicrobial agent.

Anticancer Properties
The benzoxazole moiety in the compound is associated with diverse pharmacological effects, including anticancer activity. Preliminary studies have suggested that derivatives of benzoxazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structural features of this compound may enhance its interaction with biological targets involved in cancer progression.

Chemical Kinetics and Catalysis

Catalytic Applications
The compound has been explored for its catalytic properties, particularly in reactions involving rare metal complexes. For instance, when combined with Sm³⁺ ions, this compound acted as a homogeneous catalyst, significantly increasing the yield of various organic reactions . The mechanism likely involves the formation of stable chelate complexes that facilitate reaction pathways.

Coordination Chemistry
The ligand's ability to form coordination complexes with transition metals has been a focus of research. Studies have shown that these complexes exhibit enhanced stability and unique reactivity profiles compared to their uncoordinated forms. This aspect is particularly relevant for developing new materials and catalysts in organic synthesis .

Structural Characteristics and Comparisons

The unique structure of this compound contributes to its biological activities. The following table summarizes its structural features compared to similar compounds:

Compound Name Structural Features Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamideSimilar benzothiazole structureAntimicrobial and anticancer
N-(benzimidazol-2-yl)-2-substituted phenylacetamidesBenzimidazole instead of benzoxazoleAnticancer activity
5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamideDifferent heterocyclic coreAntimicrobial properties

This comparison highlights how the specific combination of a benzoxazole ring and sulfanyl linkage in this compound may confer distinct biological activities compared to its analogs .

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound:

Case Study: Antimicrobial Efficacy

A study published in the International Journal of Life Sciences Research evaluated the antimicrobial activity of several complexes formed with this compound. The results indicated that these complexes exhibited significant antibacterial properties against multiple strains, suggesting potential therapeutic applications .

Case Study: Catalytic Performance

In another study focusing on catalytic applications, it was found that the addition of Sm-BSPA complexes improved reaction yields significantly compared to reactions without catalysts. This demonstrates the compound's utility in enhancing chemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide
  • Structural difference : Benzothiazole (sulfur atom in place of benzoxazole’s oxygen).
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (Compound 4h)
  • Structural difference : Oxadiazole ring replaces benzoxazole.
  • Activity : Exceptional cytotoxicity against A549 lung cancer cells (IC₅₀ <0.14 μM; selectivity index <224.36), outperforming cisplatin .
2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide Derivatives
  • Structural difference : Indole ring substituted for benzoxazole.
  • Activity : Potent antiviral effects against respiratory syncytial virus (RSV) and influenza A virus (IAV) via inhibition of viral replication .

Analogues with Functional Group Variations

2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
  • Structural difference: Phenoxy group with electron-withdrawing substituents (fluoro, nitro).
  • Activity : Antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values in the micromolar range .
Benzotriazole-Substituted N-Phenylacetamide Derivatives
  • Structural difference : Benzotriazole moiety replaces benzoxazole.
  • Activity : Antioxidant properties via free radical scavenging (e.g., Griess assay) .

Hybrid Derivatives with Extended Architectures

2-(4-((Benzo[d]oxazole-2-ylthio)methyl)-1H-1,2,3-triazole-1-yl)-N-phenylacetamide
  • Structural difference : Triazole ring introduced via click chemistry.
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide
  • Structural difference: Bulky benzo[de]isoquinolin-dione group.
  • Activity : 15-LOX-1 inhibition, relevant in cancer and inflammatory diseases .

Structure-Activity Relationship (SAR) Trends

Structural Feature Biological Impact Examples
Benzoxazole core Moderate lipophilicity; suitable for CNS-targeting agents. Parent compound
Benzothiazole substitution Increased membrane permeability; potential for antimicrobial/anticancer applications.
Oxadiazole/Indole rings Enhanced cytotoxicity (oxadiazole) or antiviral activity (indole).
Triazole/phenoxy groups Improved binding affinity via additional hydrogen-bonding or π-π interactions.

Q & A

Basic: What are the standard synthetic protocols for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 2-chloro-N-phenylacetamide with 2-mercaptobenzoxazole in ethanol under reflux, using triethylamine (TEA) as a base to deprotonate the thiol group .
  • Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (100–200 mesh silica, 20–80% EtOAc/hexane gradient) .
  • Optimization: Adjust solvent polarity (e.g., DMF for slower reactions), catalyst loading (e.g., KI for enhanced nucleophilicity), and temperature (reflux vs. room temperature) to improve yields. Spectral validation (¹H/¹³C NMR, ESI-MS) is critical for confirming purity .

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. For monoclinic systems (e.g., space group P2₁/c), analyze unit cell parameters (e.g., a = 12.463 Å, β = 109.6°) to resolve torsional angles and confirm the benzoxazole-thioacetamide linkage .
  • Spectroscopy: Combine ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) with IR (C=O stretch ~1650 cm⁻¹) to distinguish regioisomers. Discrepancies in NOE correlations or coupling constants may indicate rotational barriers or steric hindrance .

Basic: What analytical techniques are essential for characterizing the purity and stability of this compound?

Methodological Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. TLC (Rf ~0.5 in EtOAc/hexane) provides rapid purity checks .
  • Thermal Analysis: Perform DSC/TGA to assess decomposition temperatures (>200°C typical for acetamides) and hygroscopicity .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 327.08) confirms molecular weight, while MS/MS fragments validate the benzoxazole-thioether moiety .

Advanced: How can computational methods predict the bioactivity of structural analogs?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase (for anti-Alzheimer’s activity). Focus on hydrogen bonding (e.g., acetamide carbonyl with Ser203) and π-π stacking (benzoxazole with aromatic residues) .
  • QSAR Modeling: Derive descriptors (e.g., logP, polar surface area) from Gaussian calculations. Correlate with IC₅₀ values from enzymatic assays to optimize substituents (e.g., electron-withdrawing groups for enhanced activity) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Anticancer: MTT assay (IC₅₀ ~20 µM for breast cancer cell lines) .
  • Neuroprotective: Acetylcholinesterase inhibition (Ellman’s method, % inhibition >50% at 10 µM) .

Advanced: How to address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Reconciliation: Re-optimize force fields (e.g., AMBER for protein-ligand dynamics) to account for solvation effects or conformational flexibility missed in docking .
  • Experimental Validation: Use site-directed mutagenesis (e.g., replacing Ser203 with Ala in acetylcholinesterase) to test predicted binding interactions .

Basic: What are the key challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Solvent Selection: Replace ethanol with DMF for higher solubility of intermediates .
  • Catalyst Recycling: Immobilize TEA on silica gel to reduce waste .
  • Process Control: Implement inline FTIR to monitor reaction progress in real time .

Advanced: How can crystallographic data inform the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Hydrogen-Bond Analysis: Modify substituents to enhance interactions with CYP450 enzymes (e.g., adding -OH groups for metabolic stability) .
  • Torsional Angle Optimization: Adjust benzoxazole orientation to reduce steric clashes in the active site, improving bioavailability .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves and fume hoods to avoid dermal/oral exposure .
  • Waste Disposal: Neutralize reaction mixtures with dilute HCl before disposal .

Advanced: How can machine learning models accelerate the discovery of novel analogs?

Methodological Answer:

  • Data Curation: Train models on ChEMBL bioactivity data and synthetic accessibility scores.
  • Generative Chemistry: Use REINVENT or GPT-Mol to propose derivatives with optimized logP (2–4) and topological polar surface area (<90 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.